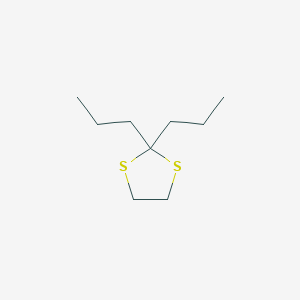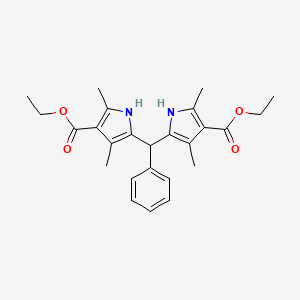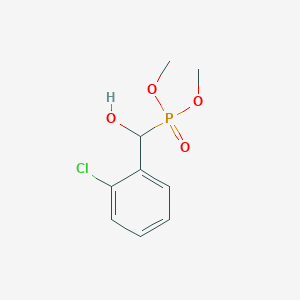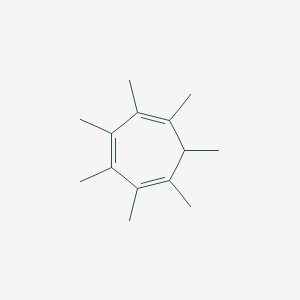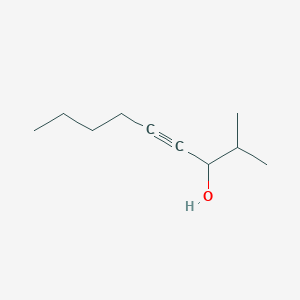
(-)-Propylhexedrine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(-)-Propylhexedrine hydrochloride: is a chemical compound known for its stimulant properties. It is a derivative of hexahydrobenzene and is commonly used as a decongestant in nasal inhalers. The compound is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Propylhexedrine hydrochloride typically involves the reduction of propylhexedrine. One common method is the catalytic hydrogenation of propylhexedrine using a palladium catalyst under hydrogen gas. The reaction is carried out in an organic solvent such as ethanol or methanol at elevated temperatures and pressures.
Industrial Production Methods: Industrial production of this compound often involves large-scale catalytic hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or distillation techniques.
化学反应分析
Types of Reactions:
Oxidation: (-)-Propylhexedrine hydrochloride can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced further to form different reduced products.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenating agents such as chlorine or bromine can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxidized derivatives such as alcohols or ketones.
Reduction: Formation of fully reduced products.
Substitution: Formation of halogenated derivatives.
科学研究应用
Chemistry:
- Used as a reagent in organic synthesis for the preparation of various derivatives.
- Studied for its chiral properties and enantiomeric purity.
Biology:
- Investigated for its effects on biological systems, particularly its stimulant properties.
- Used in research on neurotransmitter release and uptake.
Medicine:
- Commonly used as a decongestant in nasal inhalers.
- Studied for potential therapeutic applications in treating conditions such as attention deficit hyperactivity disorder (ADHD).
Industry:
- Used in the production of pharmaceuticals and other chemical products.
- Employed in the synthesis of other active pharmaceutical ingredients.
作用机制
Mechanism of Action: (-)-Propylhexedrine hydrochloride exerts its effects by stimulating the release of neurotransmitters such as norepinephrine and dopamine. It acts on the central nervous system, leading to increased alertness and reduced fatigue. The compound binds to and activates adrenergic receptors, which are involved in the regulation of various physiological processes.
Molecular Targets and Pathways:
Adrenergic Receptors: Activation of these receptors leads to increased release of norepinephrine and dopamine.
Neurotransmitter Pathways: Involvement in the modulation of neurotransmitter release and uptake.
相似化合物的比较
Methamphetamine: Shares similar stimulant properties but has a different chemical structure.
Amphetamine: Another stimulant with a similar mechanism of action but different pharmacokinetic properties.
Ephedrine: A natural compound with similar decongestant and stimulant effects.
Uniqueness: (-)-Propylhexedrine hydrochloride is unique in its specific chiral arrangement and its use primarily as a decongestant in nasal inhalers. Its stimulant properties are also distinct due to its specific interaction with adrenergic receptors.
属性
CAS 编号 |
6192-98-9 |
|---|---|
分子式 |
C10H22ClN |
分子量 |
191.74 g/mol |
IUPAC 名称 |
(2S)-1-cyclohexyl-N-methylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C10H21N.ClH/c1-9(11-2)8-10-6-4-3-5-7-10;/h9-11H,3-8H2,1-2H3;1H/t9-;/m0./s1 |
InChI 键 |
WLEGHNSHAIHZPS-FVGYRXGTSA-N |
手性 SMILES |
C[C@@H](CC1CCCCC1)NC.Cl |
规范 SMILES |
CC(CC1CCCCC1)NC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-(2-Hydroxyethyl)phenyl]arsonic acid](/img/structure/B14727320.png)

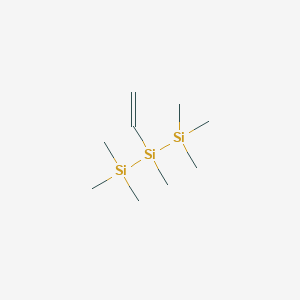

![5-Bromo-5-[(4-bromophenyl)amino]-2,6-dioxohexahydropyrimidine-4-carboxylic acid](/img/structure/B14727346.png)

